Cas no 2137559-40-9 (5-amino-1-(3-fluorophenyl)methylpiperidin-2-one)

5-Amino-1-(3-fluorophenyl)methylpiperidin-2-one is a fluorinated piperidinone derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the 3-fluorophenylmethyl substitution and the amino group at the 5-position, make it a versatile intermediate for synthesizing bioactive compounds. The fluorine atom enhances metabolic stability and binding affinity in target interactions, while the piperidin-2-one scaffold offers conformational rigidity. This compound is particularly valuable in medicinal chemistry for the development of CNS-targeting agents or enzyme inhibitors due to its balanced lipophilicity and hydrogen-bonding capacity. High-purity grades are available for research use, ensuring reliable performance in synthetic applications.
5-amino-1-(3-fluorophenyl)methylpiperidin-2-one structure
2137559-40-9 structure
商品名:5-amino-1-(3-fluorophenyl)methylpiperidin-2-one
CAS番号:2137559-40-9
MF:C12H15FN2O
メガワット:222.258706331253
CID:5608574
PubChem ID:165487005

5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 化学的及び物理的性質

名前と識別子

    • EN300-841311
    • 5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
    • 2137559-40-9
    • 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one
    • インチ: 1S/C12H15FN2O/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16/h1-3,6,11H,4-5,7-8,14H2
    • InChIKey: SOCHEDRNQPIVGS-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)CN1C(CCC(C1)N)=O

計算された属性

  • せいみつぶんしりょう: 222.11684127g/mol
  • どういたいしつりょう: 222.11684127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 46.3Ų

5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-841311-10.0g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9 95%
10.0g
$3007.0 2024-05-21
Enamine
EN300-841311-2.5g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9 95%
2.5g
$1370.0 2024-05-21
Enamine
EN300-841311-10g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9
10g
$3007.0 2023-09-02
Enamine
EN300-841311-1g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9
1g
$699.0 2023-09-02
Enamine
EN300-841311-0.5g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-841311-5.0g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9 95%
5.0g
$2028.0 2024-05-21
Enamine
EN300-841311-0.1g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9 95%
0.1g
$615.0 2024-05-21
Enamine
EN300-841311-0.05g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-841311-5g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9
5g
$2028.0 2023-09-02
Enamine
EN300-841311-1.0g
5-amino-1-[(3-fluorophenyl)methyl]piperidin-2-one
2137559-40-9 95%
1.0g
$699.0 2024-05-21

5-amino-1-(3-fluorophenyl)methylpiperidin-2-one 関連文献

5-amino-1-(3-fluorophenyl)methylpiperidin-2-oneに関する追加情報

5-Amino-1-(3-Fluorophenyl)methylpiperidin-2-one: A Comprehensive Overview

5-Amino-1-(3-fluorophenyl)methylpiperidin-2-one (CAS No. 2137559-40-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of piperidinone derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecule features a piperidinone ring system, which is a six-membered ring containing one oxygen atom and one nitrogen atom, along with an amino group at the 5-position and a fluorophenylmethyl substituent at the 1-position. These structural elements contribute to its unique chemical properties and biological functions.

The fluorophenylmethyl group attached to the piperidinone ring introduces electronic and steric effects that can influence the compound's solubility, stability, and interaction with biological targets. Fluorine substitution is a common strategy in drug design to enhance pharmacokinetic properties such as bioavailability and metabolic stability. Recent studies have highlighted the importance of halogenated aromatic rings in modulating the pharmacodynamic profiles of bioactive molecules, making this compound a promising candidate for further exploration in drug discovery.

One of the most intriguing aspects of 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one is its potential as a lead compound for developing novel therapeutics. Piperidinone derivatives have been implicated in various therapeutic areas, including central nervous system disorders, cancer, and inflammation. The amino group at the 5-position provides additional sites for functionalization, enabling chemists to explore analogs with enhanced potency and selectivity. For instance, researchers have recently investigated the role of this compound in modulating neurodegenerative diseases by targeting specific enzymes or receptors involved in disease progression.

From a synthetic standpoint, 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one can be prepared through a variety of routes, including cyclization reactions and nucleophilic substitutions. The choice of synthetic methodology depends on the availability of starting materials and the desired stereochemical outcomes. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects on biological activity.

In terms of biological evaluation, 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one has shown promising results in preclinical models. For example, studies have demonstrated its ability to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that the compound could serve as a lead molecule for developing treatments for Alzheimer's disease and related conditions. Furthermore, its fluorinated aromatic ring may enhance its ability to cross the blood-brain barrier (BBB), a critical factor for central nervous system (CNS) therapeutics.

The amino group at the 5-position also plays a significant role in determining the compound's reactivity and bioavailability. Amino groups are known to participate in hydrogen bonding, which can influence both solubility and binding affinity to target proteins. Recent research has focused on modifying this group to optimize these properties while maintaining or enhancing biological activity. For instance, substituting the amino group with other functional groups has been explored to improve metabolic stability without compromising efficacy.

In addition to its therapeutic potential, 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one has also been studied for its role in chemical biology and proteomics. Its unique structure makes it an ideal probe for studying protein-ligand interactions under physiological conditions. By incorporating fluorine atoms into its structure, researchers can leverage fluorescence-based techniques to track its distribution and binding events within living systems.

Looking ahead, the development of 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one into a clinical candidate will depend on several factors, including its safety profile, pharmacokinetics, and scalability of synthesis. Preclinical toxicology studies are essential to evaluate any potential adverse effects associated with chronic administration. Moreover, optimizing manufacturing processes will be critical to ensuring consistent quality and cost-effective production.

In conclusion, 5-amino-1-(3-fluorophenyl)methylpiperidin-2-one represents a compelling lead compound with diverse applications in drug discovery and chemical biology. Its unique structural features, combined with recent advances in synthetic methodologies and biological evaluation techniques, position it as a valuable tool for advancing our understanding of complex biological systems and developing innovative therapeutics.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量